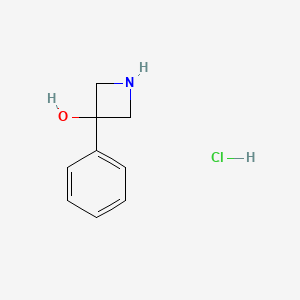

3-Phenylazetidin-3-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenylazetidin-3-ol hydrochloride is a compound that is part of the azetidine family, which are four-membered nitrogen-containing heterocycles. The azetidine ring is a structural motif that is of interest due to its presence in various biologically active compounds and its use as an intermediate in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of azetidine derivatives has been explored in several studies. For instance, the synthesis of 3-amino-2-phenylazetidine and its p-chloro analog has been reported, where the reduction of azetidinones with diborane was found to be successful, particularly with N-unsubstituted systems . Another study developed a robust process for the synthesis of 1-benzylazetidin-3-ol, which is used as a starting material for the commercial synthesis of azetidin-3-ol hydrochloride. This process emphasizes the use of low-cost starting materials and aims to reduce byproduct formation, resulting in an economical production method .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring containing nitrogen. The structural prerequisites for certain ring transformations have been defined, including the cleavage of the 3–4 bond of the β-lactam ring . Additionally, the synthesis and optical resolution of 3-ethyl-3-phenylazetidinone-2 have been improved to obtain monomers with high optical purities, which are important for the properties of the resulting polymers .

Chemical Reactions Analysis

Azetidine derivatives undergo various chemical reactions, including ring transformations and polymerizations. For example, alkyl 3-chloroazetidine-3-carboxylates were synthesized through a ring transformation process that involved ring opening with hydrochloric acid followed by base-promoted ring closure . Base-catalyzed ring transformations of azetidinyl thiazolones have also been studied, revealing that certain structural features are necessary for these transformations to occur .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The optical purity of the starting monomer, for instance, affects the reactivity and thermal properties of the resulting polymers. Higher optical purity is associated with increased reactivity during polymerization and can influence the mean length of the stereoblocks in the polymer chain . Additionally, some azetidine derivatives have shown significant antibacterial and antifungal activity, with certain compounds being more potent than control drugs like Fluconazole .

Scientific Research Applications

Synthesis and Optimization

A robust process for synthesizing 1-benzylazetidin-3-ol, a precursor to azetidin-3-ol hydrochloride, highlights the importance of this compound in commercial synthesis. Utilizing benzylamine and minimizing by-product formation, this process provides an economical pathway for producing azetidin-3-ol hydrochloride, demonstrating its value in industrial applications (V. Reddy et al., 2011).

Antimicrobial Applications

Research into N/C-4 substituted azetidin-2-ones reveals their potential as a new class of antimicrobial agents. Synthesized compounds showed potent activity against Bacillus anthracis, Staphylococcus aureus, and Candida albicans, indicating the relevance of azetidine derivatives in developing new antimicrobial strategies (A. Halve et al., 2007).

Contributions to Cancer Research

The synthesis of (3R,4S)-N-Boc-3-hydroxy-4-methyl-4-phenylazetidin-2-one for the preparation of C-3' methyl taxotere (docetaxel) underscores the compound's importance in cancer treatment. This process facilitates the development of novel docetaxel derivatives, highlighting the role of phenylazetidine in advancing chemotherapeutic agents (C. Lucatelli et al., 2002).

Enzymatic Activity and Selectivity

Studies on the acylation of alcohols with β-phenyl-β-lactams in the presence of Burkholderia cepacia lipase reveal the enzymatic selectivity facilitated by phenylazetidin-2-ones. This research provides insights into the use of azetidines in enzymatic reactions, offering a pathway to highly selective synthetic processes (Xiang-Guo Li et al., 2007).

Novel Acid-Mediated Reactions

The acid-mediated conversion of 3-phenylazetidin-2-one into 3,3-diphenylpropionamide showcases the chemical versatility of azetidine derivatives. This reaction not only highlights the potential of phenylazetidines in synthetic organic chemistry but also opens up new pathways for the synthesis of amide compounds (F. King & S. Caddick, 2011).

Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

3-phenylazetidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9(6-10-7-9)8-4-2-1-3-5-8;/h1-5,10-11H,6-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPCGNDTGQUGEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622148 |

Source

|

| Record name | 3-Phenylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylazetidin-3-ol hydrochloride | |

CAS RN |

550370-15-5 |

Source

|

| Record name | 3-Phenylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1343774.png)

![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)

![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)